Conophylline

描述

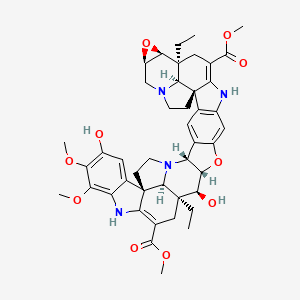

isolated from the leaves of Ervatamia microphylla; a ras function inhibitor; structure given in first source

属性

分子式 |

C44H50N4O10 |

|---|---|

分子量 |

794.9 g/mol |

IUPAC 名称 |

dimethyl (2R,6R,11R,13S,14S,23S,24S,25S,36R,39R,40R)-14,25-diethyl-24,33-dihydroxy-31,32-dimethoxy-12,22-dioxa-1,9,18,29-tetrazadodecacyclo[23.13.1.16,9.02,23.03,21.05,19.06,17.011,13.028,36.030,35.036,39.014,40]tetraconta-3,5(19),16,20,27,30,32,34-octaene-16,27-dicarboxylate |

InChI |

InChI=1S/C44H50N4O10/c1-7-41-16-20(37(51)55-5)34-44(23-14-25(49)30(53-3)31(54-4)28(23)46-34)10-12-48(40(41)44)29-19-13-22-24(15-26(19)57-32(29)35(41)50)45-33-21(38(52)56-6)17-42(8-2)36-27(58-36)18-47-11-9-43(22,33)39(42)47/h13-15,27,29,32,35-36,39-40,45-46,49-50H,7-12,16-18H2,1-6H3/t27-,29-,32+,35-,36-,39+,40+,41-,42-,43+,44+/m1/s1 |

InChI 键 |

QZRIMAMDGWAHPQ-ATPAGDLWSA-N |

手性 SMILES |

CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)[C@H]5[C@@H]([C@H]2O)OC6=CC7=C(C=C56)[C@]89CCN1[C@H]8[C@](CC(=C9N7)C(=O)OC)([C@H]2[C@@H](C1)O2)CC)C1=CC(=C(C(=C1N3)OC)OC)O)C(=O)OC |

规范 SMILES |

CCC12CC(=C3C4(C1N(CC4)C5C(C2O)OC6=CC7=C(C=C56)C89CCN1C8C(CC(=C9N7)C(=O)OC)(C2C(C1)O2)CC)C1=CC(=C(C(=C1N3)OC)OC)O)C(=O)OC |

产品来源 |

United States |

Foundational & Exploratory

Conophylline from Tabernaemontana divaricata: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of conophylline, a promising vinca alkaloid isolated from the medicinal plant Tabernaemontana divaricata. This document consolidates key information on its extraction, purification, biological activities, and mechanisms of action, with a focus on quantitative data and detailed experimental protocols to support further research and development.

Quantitative Data Summary

The following tables summarize the reported yield of this compound from Tabernaemontana divaricata and its cytotoxic activity against various cancer cell lines.

Table 1: Yield of this compound from Tabernaemontana divaricata

| Plant Part | Extraction Method | Yield of this compound | Reference |

| Leaves (double flower variety) | Ethanol extract | 116 mg/kg | [1] |

Table 2: Cytotoxic Activity of this compound (IC₅₀ values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HL-60 | Human Promyelocytic Leukemia | 0.17 | [2] |

| SMMC-7721 | Human Hepatocellular Carcinoma | 0.35 | [2] |

| A-549 | Human Lung Carcinoma | 0.21 | [2] |

| MCF-7 | Human Breast Adenocarcinoma | 1.02 | [2] |

| SW480 | Human Colorectal Adenocarcinoma | 1.49 | [2] |

Experimental Protocols

This section details the methodologies for the extraction and purification of this compound from Tabernaemontana divaricata, based on established phytochemical procedures.

Extraction of Total Alkaloids

This protocol describes a general method for the extraction of total alkaloids from the leaves of Tabernaemontana divaricata.

Objective: To obtain a crude alkaloid extract from the plant material.

Materials:

-

Dried and powdered leaves of Tabernaemontana divaricata

-

Methanol

-

10% Acetic acid

-

Chloroform

-

Ammonium hydroxide

-

n-Hexane

-

Distilled water

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Maceration: Soak the coarsely powdered aerial parts (e.g., 800 g) of T. divaricata in methanol (e.g., 15 liters) in a percolator for one week.[3]

-

Concentration: Drain, filter, and concentrate the extract under reduced pressure using a rotary film evaporator. Repeat the extraction process three times. Combine all extracts and dry them in a vacuum desiccator.[3]

-

Defatting: Dissolve the dried methanolic extract in distilled water (e.g., 750 ml) and defat the aqueous solution by partitioning with n-hexane (e.g., 5 liters).[3]

-

Acid-Base Extraction: a. Dissolve the defatted aqueous extract in 10% acetic acid to adjust the pH to approximately 3.5.[3] b. Extract this acidic solution with chloroform three times (e.g., 3 x 2 liters) to yield a preliminary alkaloid fraction (A1).[3] c. Basify the remaining acidic aqueous filtrate to a pH of 9-10 by adding ammonium hydroxide.[3] d. Extract the basified solution with chloroform three times (e.g., 3 x 2 liters) to obtain the crude alkaloid gummy fraction (A2).[3]

Purification of this compound by Column Chromatography

This protocol outlines a general procedure for the isolation of this compound from the crude alkaloid extract using column chromatography.

Objective: To purify this compound from the crude alkaloid mixture.

Materials:

-

Crude alkaloid extract (from section 2.1)

-

Silica gel (for column chromatography)

-

Solvents for elution (e.g., petroleum ether, ethyl acetate in increasing polarity gradient)

-

Glass column for chromatography

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent (e.g., petroleum ether). Pour the slurry into the glass column and allow it to pack uniformly without any air bubbles.

-

Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial solvent and load it onto the top of the packed silica gel column.

-

Elution: a. Begin elution with a non-polar solvent such as petroleum ether.[4] b. Gradually increase the polarity of the mobile phase by adding increasing percentages of a more polar solvent like ethyl acetate.[4]

-

Fraction Collection: Collect the eluate in separate fractions using a fraction collector.

-

Monitoring by TLC: Monitor the collected fractions using Thin Layer Chromatography (TLC). Spot a small amount of each fraction on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.

-

Pooling and Isolation: Combine the fractions that show a spot corresponding to the Rf value of pure this compound. Evaporate the solvent from the pooled fractions to obtain the purified this compound.

Signaling Pathways and Mechanisms of Action

This compound has been shown to modulate key signaling pathways involved in cell growth, differentiation, and fibrosis. The following diagrams illustrate the known mechanisms of action.

Inhibition of TGF-β Signaling Pathway

This compound inhibits the transforming growth factor-beta (TGF-β) signaling pathway. It does not prevent the nuclear translocation of Smad2 but instead upregulates the expression of c-Jun.[5][6] This increased c-Jun enhances the interaction between the Smad2 complex and the corepressor TGIF, while attenuating the interaction with the coactivator p300.[5][6] This modulation ultimately suppresses TGF-β-induced transcriptional activity.[5][6]

Inhibition of ERK1/2 Signaling Pathway

This compound has also been found to inhibit the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2). This inhibition is suggested to be the mechanism by which this compound suppresses the expression of hyaluronan synthase 2 (HAS2), a key enzyme in extracellular matrix formation.

Conclusion

This compound, a bisindole alkaloid from Tabernaemontana divaricata, demonstrates significant potential as a therapeutic agent, particularly in oncology. This guide provides a foundational resource for researchers, offering quantitative data, detailed experimental protocols, and insights into its molecular mechanisms. Further investigation into optimizing extraction and purification processes, as well as comprehensive preclinical studies, are warranted to fully elucidate the therapeutic utility of this natural compound.

References

- 1. Suppression of TGF-beta signaling by this compound via upregulation of c-Jun expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 3. phytojournal.com [phytojournal.com]

- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 5. Biologically active indole and bisindole alkaloids from Tabernaemontana divaricata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification [chem.rochester.edu]

Conophylline: A Technical Guide to its Discovery, Isolation, and Core Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conophylline, a structurally complex vinca alkaloid, has garnered significant scientific interest due to its diverse and potent biological activities. First isolated in 1993, this bis-indole alkaloid has demonstrated potential therapeutic applications ranging from cancer and diabetes to neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing the experimental protocols for its extraction and purification. It further elucidates the key signaling pathways modulated by this compound, namely its roles in TGF-β signaling and pancreatic β-cell differentiation, supported by detailed experimental methodologies. Quantitative data are presented in structured tables, and complex biological and experimental workflows are visualized through diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

Discovery and Structural Elucidation

This compound was first reported in 1993 by Kam et al. following its isolation from the ethanol extract of the leaves of Tabernaemontana divaricata, a plant from the Apocynaceae family. A year later, in 1994, Umezawa and colleagues independently isolated the same compound from a chloroform extract of Ervatamia microphylla leaves while screening for inhibitors of Ras functions.

This compound is classified as a bis-indole or dimeric alkaloid, featuring a complex structure composed of two pentacyclic aspidosperma-class indole units. Its intricate molecular architecture includes eleven stereogenic centers. The definitive structure of this compound was established through spectroscopic analysis and subsequently confirmed by X-ray crystallography. The total synthesis of (-)-conophylline was successfully achieved by Fukuyama and coworkers in 2011.

Physicochemical and Spectroscopic Data

| Property | Data |

| Molecular Formula | C₄₄H₅₀N₄O₁₀ |

| Molar Mass | 794.90 g/mol |

| Appearance | Colorless prisms |

| ¹H and ¹³C NMR | The ¹H and ¹³C NMR spectra are complex due to the large number of protons and carbons in the asymmetric structure. The ¹³C NMR spectrum reveals 44 distinct carbon resonances. Key signals include those for methyls, methylenes, methines, carbons bonded to oxygen and nitrogen, two ester carbonyls, and several quaternary carbons. |

| Mass Spectrometry | High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and exact mass. For example, the related compound conofolidine shows a protonated molecule [M+H]⁺ at m/z 795.3600, corresponding to the calculated mass for C₄₄H₅₁N₄O₁₀. |

| Infrared (IR) Spectroscopy | The IR spectrum of related bis-indole alkaloids shows characteristic absorption bands for functional groups such as N-H and O-H stretching (around 3382 cm⁻¹), ester carbonyl (C=O) stretching (around 1674 cm⁻¹), and C=C aromatic stretching (around 1614 cm⁻¹). |

| UV Spectroscopy | The UV spectrum in ethanol exhibits absorption maxima characteristic of the indole chromophores. For the related compound conofolidine, maxima are observed at λmax 210, 243, 310, and 334 nm. |

Isolation and Purification Protocols

The isolation of this compound has been achieved from different plant sources using varied extraction and purification methodologies. Below are detailed protocols based on the foundational scientific literature.

Protocol 1: Isolation from Tabernaemontana divaricata (Ethanol Extraction)

This protocol is based on the initial discovery by Kam et al. (1993).

Experimental Workflow: Isolation from T. divaricata

Methodology:

-

Extraction: Dried and powdered leaves of T. divaricata are subjected to exhaustive extraction with ethanol at room temperature over several days. The resulting ethanolic extract is then concentrated under reduced pressure to yield a crude residue.

-

Acid-Base Partitioning: The crude extract is dissolved in a 5% aqueous sulfuric acid solution and filtered. The acidic solution is washed with a non-polar solvent like diethyl ether to remove neutral compounds. The aqueous layer is then basified to a pH of approximately 9-10 with ammonium hydroxide. The liberated free alkaloids are extracted with a chlorinated solvent such as dichloromethane or chloroform.

-

Column Chromatography: The crude alkaloid mixture is subjected to column chromatography over silica gel.

-

Stationary Phase: Silica gel (60-230 mesh).

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common system is a gradient of hexane-ethyl acetate, followed by ethyl acetate-methanol.

-

-

Fraction Collection and Analysis: Fractions are collected systematically and analyzed by Thin-Layer Chromatography (TLC) to identify those containing this compound.

-

Purification and Crystallization: Fractions containing pure this compound are combined, and the solvent is evaporated. The residue is then recrystallized from a suitable solvent system (e.g., methanol or an ethyl acetate/hexane mixture) to yield pure this compound as colorless prisms.

Protocol 2: Isolation from Ervatamia microphylla (Ras Function Inhibitor Screening)

This protocol is based on the work of Umezawa et al. (1994) for isolating this compound as a Ras function inhibitor.

Methodology:

-

Extraction: Dried leaves of E. microphylla are extracted with a solvent system such as chloroform-methanol. The extract is concentrated to yield a crude residue.

-

Solvent Partitioning: The crude extract is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer containing the alkaloids is retained and concentrated.

-

Chromatographic Purification: The extract is subjected to multiple rounds of column chromatography.

-

Initial Separation: Silica gel column chromatography with a stepwise gradient of chloroform and methanol.

-

Further Purification: Fractions showing activity in the Ras-reversion assay are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a mobile phase of acetonitrile-water or methanol-water.

-

-

Final Isolation: The purified active fraction is concentrated and crystallized to yield pure this compound.

Core Biological Functions and Signaling Pathways

This compound modulates several critical cellular signaling pathways, highlighting its therapeutic potential.

Suppression of TGF-β Signaling

This compound has been shown to inhibit the transcriptional activity induced by Transforming Growth Factor-β (TGF-β), a key cytokine involved in fibrosis and cancer progression.

Signaling Pathway: this compound's Inhibition of TGF-β Signaling

Mechanism of Action: Instead of blocking the TGF-β receptor or preventing the nuclear translocation of Smad proteins, this compound acts downstream within the nucleus.

-

Upregulation of c-Jun: this compound treatment leads to an increased expression of the transcription factor c-Jun.

-

Modulation of Co-factor Binding: c-Jun interacts with the Smad complex, altering its affinity for transcriptional co-factors.

-

It enhances the binding of the Smad complex to the co-repressor TGIF .

-

It attenuates the binding of the Smad complex to the co-activator p300/CBP .

-

-

Transcriptional Repression: This shift from co-activator to co-repressor binding results in the overall suppression of TGF-β target gene transcription.

Experimental Protocol: Luciferase Reporter Assay for TGF-β Activity

-

Cell Culture and Transfection: Mink lung epithelial cells (Mv1Lu), which are responsive to TGF-β, are cultured in DMEM with 10% FBS. Cells are seeded in 24-well plates and co-transfected with a TGF-β-responsive luciferase reporter plasmid (e.g., p3TP-Lux) and a β-galactosidase expression vector (for normalization) using a suitable transfection reagent.

-

Treatment: After 24 hours, the medium is replaced with serum-free medium. Cells are pre-treated with varying concentrations of this compound (e.g., 0.1 to 10 µg/mL) for 1 hour. Subsequently, cells are stimulated with a fixed concentration of TGF-β1 (e.g., 1 ng/mL) for 24 hours.

-

Cell Lysis and Assay: Cells are washed with PBS and lysed. The luciferase activity in the cell lysate is measured using a luminometer. β-galactosidase activity is measured to normalize for transfection efficiency.

-

Data Analysis: Luciferase activity is expressed as relative light units and normalized to β-galactosidase activity. The inhibitory effect of this compound is calculated as a percentage of the activity seen with TGF-β stimulation alone.

| Treatment | Relative Luciferase Activity (Normalized) | % Inhibition |

| Control (Vehicle) | 1.0 ± 0.1 | - |

| TGF-β1 (1 ng/mL) | 15.2 ± 1.5 | 0% |

| TGF-β1 + this compound (1 µg/mL) | 8.1 ± 0.9 | ~47% |

| TGF-β1 + this compound (10 µg/mL) | 3.5 ± 0.4 | ~77% |

Note: Data are representative and intended to illustrate the expected outcome.

Promotion of Pancreatic β-Cell Differentiation

This compound has been identified as a potent inducer of differentiation of pancreatic precursor cells into insulin-producing β-cells, suggesting its potential as a regenerative therapy for diabetes.

Signaling Pathway: this compound's Role in β-Cell Differentiation

Mechanism of Action: this compound mimics the effects of activin A, a known differentiation factor, but does so without inducing apoptosis.

-

Activation of p38 MAPK: this compound activates the p38 mitogen-activated protein kinase (MAPK) pathway.

-

Induction of Neurogenin-3: This activation leads to an increase in the expression of Neurogenin-3 (Ngn3), a critical transcription factor for endocrine cell development in the pancreas.

-

Commitment to Endocrine Lineage: Upregulation of Ngn3 and other key factors like Pancreatic and Duodenal Homeobox 1 (PDX-1) drives the differentiation of progenitor cells toward the endocrine lineage, ultimately resulting in the formation of functional, insulin-producing β-cells.

Experimental Protocol: In Vitro Differentiation of Pancreatic Progenitor Cells

-

Cell Culture: A pancreatic progenitor cell line (e.g., rat AR42J cells) is cultured in a suitable medium. For organ culture, pancreatic rudiments can be dissected from fetal rats (e.g., embryonic day 14.5) and cultured on a collagen gel matrix.

-

Treatment: The cultured cells or tissues are treated with this compound (e.g., 100 ng/mL) for a period of several days (e.g., 7-10 days). The medium containing this compound is refreshed every 48 hours.

-

Analysis of Differentiation:

-

Immunohistochemistry: Tissues are fixed, sectioned, and stained with antibodies against insulin and PDX-1 to visualize the formation of β-cells and the presence of key transcription factors.

-

RT-PCR: RNA is extracted from the cells/tissues, and reverse transcription-polymerase chain reaction (RT-PCR) is performed to measure the mRNA expression levels of insulin, Ngn3, and PDX-1.

-

Insulin Content: The total insulin content of the cultured tissues is measured by radioimmunoassay (RIA) or ELISA after acid-ethanol extraction.

-

| Parameter Measured | Control Group | This compound (100 ng/mL) Group | Fold Change |

| Insulin mRNA Expression | 1.0 ± 0.2 | 5.8 ± 0.7 | ~5.8x |

| PDX-1 Positive Cells/Area | 15 ± 3 | 75 ± 9 | ~5.0x |

| Total Insulin Content (ng) | 2.5 ± 0.4 | 12.1 ± 1.5 | ~4.8x |

Note: Data are representative, based on findings from Ogata et al., 2004, and are intended to illustrate the expected outcome.

Conclusion

This compound stands out as a promising natural product with significant potential in drug development. Its discovery and the subsequent elucidation of its biological activities have paved the way for new therapeutic strategies targeting complex diseases. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to build upon the existing knowledge of this remarkable vinca alkaloid, facilitating further investigation into its mechanisms of action and its journey toward clinical application.

The Biosynthesis of Conophylline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conophylline is a complex dimeric vinca alkaloid found in plants of the genus Tabernaemontana, such as Tabernaemontana divaricata and Ervatamia microphylla.[1] Like other monoterpenoid indole alkaloids (MIAs), its biosynthesis originates from the precursors tryptamine and secologanin. While the early stages of the MIA pathway leading to the central intermediate, strictosidine, are well-established, the specific enzymatic steps that culminate in the formation of this compound remain largely unelucidated. This guide provides a detailed account of the known and hypothesized stages of the this compound biosynthetic pathway, drawing parallels with related dimeric alkaloids. It also outlines general experimental approaches for pathway elucidation and acknowledges the current gaps in quantitative data.

Introduction to this compound and its Biological Significance

This compound is a structurally intricate bisindole alkaloid that has garnered significant interest in the scientific community due to its diverse biological activities. It has been reported to exhibit potential as an anticancer, antidiabetic, and antifibrotic agent.[2][3] The complex architecture of this compound, featuring two interconnected monomeric indole alkaloid units, presents a formidable challenge for chemical synthesis and highlights the elegance and efficiency of its natural biosynthetic machinery in plants. Understanding this pathway is crucial for developing biotechnological production platforms and for discovering novel related compounds with therapeutic potential.

The Established Biosynthetic Route to Strictosidine

The biosynthesis of this compound begins with the convergence of two primary metabolic pathways: the shikimate pathway, which provides tryptophan, and the methylerythritol phosphate (MEP) pathway, which yields the monoterpenoid precursor, secologanin.

Precursor Synthesis

-

Tryptamine: The amino acid tryptophan, derived from the shikimate pathway, undergoes decarboxylation catalyzed by the enzyme tryptophan decarboxylase (TDC) to produce tryptamine.

-

Secologanin: The MEP pathway in plastids produces geranyl pyrophosphate (GPP). A series of enzymatic reactions, including hydroxylation by geraniol 10-hydroxylase (G10H) , converts GPP into the iridoid loganin, which is then cleaved to form secologanin.

Formation of Strictosidine

The crucial condensation of tryptamine and secologanin is catalyzed by strictosidine synthase (STR) . This Pictet-Spengler reaction yields strictosidine, the universal precursor for the vast family of over 2,500 monoterpenoid indole alkaloids.[4][5][6]

Hypothesized Downstream Pathway to this compound

Following the formation of strictosidine, the pathway to this compound is not yet fully characterized. However, based on the structure of this compound and the known biosynthesis of other dimeric indole alkaloids in the Apocynaceae family, a plausible route can be proposed.

-

Deglycosylation of Strictosidine: The enzyme strictosidine β-D-glucosidase (SGD) removes the glucose moiety from strictosidine, generating a highly reactive aglycone.[7] This unstable intermediate can then undergo various rearrangements and cyclizations.

-

Formation of Monomeric Precursors: The strictosidine aglycone is believed to be the precursor to various classes of monomeric indole alkaloids, including those with the Aspidosperma-type skeleton, which are the building blocks of this compound. The specific enzymes and intermediates in this part of the pathway for this compound precursors are yet to be identified.

-

Dimerization: The final key step is the dimerization of two monomeric Aspidosperma-type alkaloids to form this compound. This process is likely catalyzed by a specific enzyme, possibly a peroxidase or a P450 monooxygenase, which facilitates the coupling of the two monomer units. The exact monomeric precursors and the enzymatic mechanism of their coupling to form this compound have not been experimentally determined.

Quantitative Data

Currently, there is a significant lack of quantitative data in the scientific literature regarding the biosynthesis of this compound in plants. Information on enzyme kinetics, precursor pool sizes, and product yields is not available. This is largely due to the fact that the complete pathway and the enzymes involved have not been fully elucidated.

| Data Type | Value | Remarks |

| Enzyme Kinetics | Not Available | The enzymes downstream of strictosidine have not been isolated and characterized for the this compound pathway. |

| Precursor Concentrations | Not Available | In-planta concentrations of the direct monomeric precursors to this compound are unknown. |

| Product Yield | Not Available | The natural abundance of this compound in Tabernaemontana species varies, but specific biosynthetic flux data is not published. |

Experimental Protocols for Pathway Elucidation

While specific protocols for this compound biosynthesis are not available, the following are standard methodologies employed in the study of plant alkaloid biosynthesis that would be applicable.

Isotope Labeling Studies

-

Objective: To trace the incorporation of precursors into this compound.

-

Methodology:

-

Synthesize labeled precursors (e.g., ¹³C- or ¹⁴C-labeled tryptophan or geraniol).

-

Administer the labeled precursors to Tabernaemontana plant tissues or cell cultures.

-

After an incubation period, extract the alkaloids from the plant material.

-

Purify this compound using chromatographic techniques (e.g., HPLC).

-

Analyze the purified this compound for the presence and position of the isotope label using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Enzyme Assays

-

Objective: To identify and characterize enzymes involved in the pathway.

-

Methodology:

-

Prepare crude protein extracts from Tabernaemontana tissues.

-

Synthesize putative substrate intermediates.

-

Incubate the protein extract with the substrate and necessary cofactors (e.g., NADPH, ATP).

-

Monitor the formation of the product over time using HPLC or LC-MS.

-

Once activity is detected, purify the responsible enzyme using protein chromatography techniques (e.g., size exclusion, ion exchange, affinity chromatography).

-

Transcriptome Analysis and Gene Discovery

-

Objective: To identify candidate genes encoding biosynthetic enzymes.

-

Methodology:

-

Extract RNA from Tabernaemontana tissues known to produce this compound.

-

Perform deep sequencing of the transcriptome (RNA-Seq).

-

Identify gene candidates based on homology to known alkaloid biosynthetic enzymes from other species (e.g., Catharanthus roseus).

-

Correlate the expression levels of candidate genes with this compound accumulation under different conditions (e.g., different tissues, developmental stages, or elicitor treatments).

-

Functionally characterize candidate genes through heterologous expression in hosts like E. coli or yeast, followed by enzyme assays.

-

Visualization of the this compound Biosynthetic Pathway

The following diagram illustrates the initial, well-established steps of the monoterpenoid indole alkaloid pathway that leads to the precursor of this compound.

Conclusion and Future Perspectives

The biosynthesis of this compound in Tabernaemontana species is a complex process that is still not fully understood. While the pathway to the central precursor, strictosidine, is well-documented, the subsequent steps leading to the formation of the monomeric units and their final dimerization remain a "black box." Future research, employing a combination of isotopic labeling, enzymatic studies, and transcriptomics, will be essential to fully elucidate this intricate pathway. A complete understanding of this compound biosynthesis will not only be a significant scientific achievement but also pave the way for the sustainable production of this and other valuable medicinal alkaloids through metabolic engineering and synthetic biology approaches.

References

- 1. researchgate.net [researchgate.net]

- 2. The plant alkaloid this compound inhibits matrix formation of fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. egpat.com [egpat.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. De novo production of the plant-derived alkaloid strictosidine in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Architecture of Strictosidine Glucosidase: The Gateway to the Biosynthesis of the Monoterpenoid Indole Alkaloid Family - PMC [pmc.ncbi.nlm.nih.gov]

The Convergent Total Synthesis of (-)-Conophylline: A Methodological Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Conophylline, a complex bis-indole alkaloid isolated from the leaves of Tabernaemontana divaricata, has garnered significant attention from the scientific community due to its promising biological activities, including the potential to induce beta-cell differentiation, making it a target of interest for diabetes treatment. Its intricate molecular architecture, featuring two pentacyclic aspidosperma skeletons linked in a unique fashion, presents a formidable challenge for synthetic chemists. This technical guide provides an in-depth analysis of the first total synthesis of (-)-conophylline, accomplished by the research group of Tohru Fukuyama. The synthesis is a landmark achievement, showcasing a highly convergent strategy that relies on a series of elegant and powerful chemical transformations. This document will detail the core methodologies employed, present available quantitative data, and visualize the key strategic elements of this remarkable synthesis.

Retrosynthetic Analysis

The Fukuyama synthesis of (-)-conophylline is a convergent approach, meaning the two complex monomeric units are synthesized separately and then coupled at a late stage. This strategy is highly efficient for the synthesis of complex dimeric molecules. The retrosynthetic analysis reveals three key transformations that form the foundation of this synthetic endeavor:

-

Polonovski-Potier Reaction: This reaction is the lynchpin of the entire synthesis, enabling the crucial coupling of the two monomeric indole alkaloid fragments.

-

Stereoselective Intramolecular Michael Addition/Mannich Reaction Cascade: This elegant cascade reaction is employed to construct the intricate pentacyclic core of the aspidosperma skeleton with excellent stereocontrol.

-

Tin-Mediated Radical Cyclization: This method, also known as the Fukuyama Indole Synthesis, is utilized to construct the indole core of the monomeric units.[1]

Core Methodologies and Experimental Protocols

While the seminal publication outlines the successful total synthesis, detailed experimental protocols from the original authors were not publicly available through extensive searches of the scientific literature and supplementary information. The following sections describe the fundamental principles of the key reactions employed in the synthesis of (-)-conophylline, based on established chemical knowledge and the reaction schemes presented in the published work.

Fukuyama Indole Synthesis (Tin-Mediated Radical Cyclization)

The construction of the 2,3-disubstituted indole core of the monomeric units is achieved using the Fukuyama indole synthesis. This powerful reaction involves the radical cyclization of an o-alkenylphenyl isocyanide in the presence of a radical initiator, typically azobisisobutyronitrile (AIBN), and a tin-based radical mediator, such as tributyltin hydride.[1][2]

The general mechanism proceeds as follows:

-

Radical Initiation: AIBN, upon heating, generates a radical species.

-

Stannyl Radical Formation: The initiator radical abstracts a hydrogen atom from tributyltin hydride to form a tributyltin radical.

-

Addition to Isocyanide: The tributyltin radical adds to the isocyanide carbon, generating an α-stannoimidoyl radical.

-

5-exo-trig Cyclization: The imidoyl radical undergoes a 5-exo-trig cyclization onto the neighboring alkene, forming a five-membered ring and a new carbon-centered radical.

-

Propagation: The resulting radical abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the 2-stannyl-3-substituted indole product and regenerate the tributyltin radical, thus propagating the radical chain reaction.[1][2]

Stereoselective Intramolecular Michael Addition/Mannich Reaction Cascade

With the indole core in hand, the next critical step is the construction of the pentacyclic aspidosperma skeleton. This is accomplished through an elegant and highly stereoselective intramolecular cascade reaction that combines a Michael addition and a Mannich reaction. This sequence allows for the rapid assembly of a complex molecular architecture from a relatively simple linear precursor. The stereoselectivity of this cascade is crucial for establishing the correct relative stereochemistry of the multiple chiral centers in the final natural product.

The proposed sequence is as follows:

-

Enamine Formation: A secondary amine, such as pyrrolidine, is used to form an enamine from a ketone precursor.

-

Intramolecular Michael Addition: The enamine then acts as a nucleophile in an intramolecular Michael addition to an α,β-unsaturated ester within the same molecule. This step forms a new carbon-carbon bond and sets a key stereocenter.

-

Intramolecular Mannich Reaction: The resulting intermediate then undergoes an intramolecular Mannich reaction, where a nucleophilic position on the indole ring attacks an iminium ion, which is in equilibrium with the enamine. This second cyclization forges the final ring of the pentacyclic system.

Polonovski-Potier Reaction

The culmination of the convergent strategy is the coupling of the two monomeric aspidosperma units. This is achieved through a modified Polonovski reaction, known as the Polonovski-Potier reaction.[3] This reaction is ideally suited for the formation of a carbon-carbon bond between two complex and sensitive fragments.

The key steps of this reaction in the context of the this compound synthesis are:

-

N-Oxide Formation: One of the indole monomers is converted to its corresponding N-oxide.

-

Activation with TFAA: The N-oxide is then activated by treatment with trifluoroacetic anhydride (TFAA). This forms a reactive trifluoroacetoxyammonium intermediate.

-

Iminium Ion Formation: Elimination of trifluoroacetic acid from this intermediate generates a highly electrophilic iminium ion.

-

Nucleophilic Attack: The second indole monomer, acting as a nucleophile, attacks the iminium ion. In the synthesis of this compound, this coupling is both regio- and diastereoselective, a critical factor for the success of the total synthesis.[3]

Quantitative Data

The following table summarizes the reported yields for key steps in the total synthesis of (-)-conophylline as described in the available literature. Due to the lack of detailed supplementary information, a comprehensive, step-by-step yield accounting is not possible.

| Step | Reagents and Conditions | Yield (%) |

| Monomer Synthesis | ||

| Tin-Mediated Radical Cyclization (Fukuyama Indole Synthesis) | o-alkenylphenyl isocyanide, Bu₃SnH, AIBN | 50-98[1] |

| Dimerization and Final Steps | ||

| Polonovski-Potier Coupling | Monomer A N-oxide, Monomer B, TFAA | 52[3] |

Note: The yield for the Fukuyama Indole Synthesis is a general range for this type of reaction as reported in the literature. The specific yield for the this compound monomer was not explicitly stated in the reviewed documents. The yield for the Polonovski-Potier coupling refers to the formation of the coupled product.

Conclusion

The total synthesis of (-)-conophylline by Fukuyama and coworkers is a masterclass in modern organic synthesis. The convergent strategy, enabled by the powerful and selective Polonovski-Potier reaction, allows for the efficient construction of this complex dimeric alkaloid. The synthesis of the monomeric units, featuring the Fukuyama indole synthesis and a stereoselective Michael-Mannich cascade, demonstrates a high level of control over reactivity and stereochemistry. While a lack of publicly available, detailed experimental protocols limits a full, practical replication guide, the methodological insights provided by this synthesis continue to inspire and inform the field of natural product total synthesis. The strategies employed in the synthesis of (-)-conophylline are not only applicable to other complex alkaloids but also serve as a testament to the power of creative and logical design in the art of chemical synthesis.

References

Conophylline: A Technical Guide to its Application as a Pancreatic β-Cell Differentiation Inducer

For Researchers, Scientists, and Drug Development Professionals

Abstract

The depletion or dysfunction of pancreatic β-cells is a primary contributor to the pathogenesis of diabetes mellitus. Consequently, the identification of small molecules capable of inducing the differentiation of progenitor or other pancreatic cell types into functional, insulin-producing β-cells represents a significant therapeutic strategy. Conophylline, a vinca alkaloid derived from the leaves of Ervatamia microphylla and Tabernaemontana divaricata, has emerged as a promising agent in this field.[1][2] This technical guide provides a comprehensive overview of this compound's mechanism of action, key experimental findings, and detailed protocols for its use as a pancreatic β-cell differentiation inducer.

Introduction

This compound was identified through screening of various natural compounds for their ability to induce differentiation in the pancreatic acinar carcinoma cell line AR42J, a well-established model for pancreatic progenitor cells.[1][3] It has been demonstrated to effectively convert these and other pancreatic precursor cells into endocrine cells, specifically insulin-producing β-cells, both in vitro and in vivo.[1][4] A key advantage of this compound is its ability to mimic the differentiation-inducing activity of activin A without inducing apoptosis, a common side effect of the latter.[1]

Mechanism of Action: The p38 MAPK Signaling Pathway

This compound exerts its pro-differentiation effects primarily through the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][5] This activation leads to the increased expression of Neurogenin-3 (Ngn3), a critical transcription factor for pancreatic endocrine cell differentiation.[1][3] The upregulation of Ngn3 subsequently triggers a cascade of downstream transcription factors, including NeuroD/Beta2 and Pancreatic and Duodenal Homeobox 1 (PDX-1), which are essential for β-cell development and function.[2][3] This mechanism is analogous to the signaling cascade initiated by activin A.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on pancreatic cell differentiation.

| In Vivo Model: Streptozotocin (STZ)-Treated Neonatal Rats | Control (STZ only) | This compound-Treated (STZ + this compound) | Reference |

| Fasting Blood Glucose (mg/dl) at 15 days | 435 ± 46 | 381 ± 65 (at 0.46 mg/kg/day) | [2] |

| β-cell Mass | Significantly lower | Significantly increased | [5][6] |

| Pancreatic Insulin Content | Significantly lower | Significantly increased | [5][6] |

| In Vitro Model: Porcine Islet-Like Cell Clusters (ICC) | Effect of this compound | Reference |

| mRNA Expression | Increased expression of PDX-1, neurogenin3, neuroD/Beta2, and insulin | [3] |

| Insulin-Producing Cells | Increased number in the presence of nicotinamide | [3] |

| Insulin Content | Increased in the presence of nicotinamide | [3] |

Experimental Protocols

In Vitro Differentiation of AR42J Cells

The AR42J cell line is a rat pancreatic tumor cell line that serves as a model for pancreatic exocrine cells and their progenitor-like characteristics.

Methodology:

-

Cell Culture: AR42J cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Once the cells reach a desired confluency, the culture medium is replaced with fresh medium containing this compound at a concentration typically around 100 ng/ml. A vehicle control (e.g., DMSO) should be run in parallel.

-

Incubation: The cells are incubated with this compound for a period ranging from 24 to 72 hours to induce differentiation.

-

Analysis: Post-incubation, the cells are harvested for analysis.

-

Gene Expression: RNA is extracted, and quantitative real-time PCR (qPCR) is performed to measure the mRNA levels of key differentiation markers such as Ngn3, Pdx1, NeuroD, and Insulin.

-

Protein Expression: Immunocytochemistry or western blotting can be used to detect the presence and localization of insulin and other relevant proteins.

-

Functional Assays: Glucose-stimulated insulin secretion (GSIS) assays can be performed to assess the functionality of the differentiated cells.

-

In Vivo Induction of β-Cell Regeneration in STZ-Treated Neonatal Rats

This model is used to evaluate the regenerative potential of this compound in a diabetic animal model.

Methodology:

-

Induction of Diabetes: One-day-old neonatal Wistar rats are given a single intraperitoneal injection of streptozotocin (STZ) at a dose of 85 µg/g body weight to ablate existing β-cells.[5] Blood glucose levels are monitored to confirm the diabetic state (typically 200-350 mg/dl).[5]

-

Treatment: The diabetic rats are then treated with subcutaneous injections of this compound (e.g., 5 µg/g) on alternate days for a specified period (e.g., days 1, 3, 5, and 7).[5][6] A control group receives vehicle injections.

-

Monitoring: Blood glucose levels and body weight are monitored regularly throughout the study, which can extend for up to 8 weeks.[5]

-

Terminal Analysis:

-

Glucose Tolerance: An intraperitoneal glucose tolerance test is performed to assess glucose homeostasis.[5]

-

Insulin Levels: Plasma insulin concentrations are measured.[2]

-

Histology: The pancreas is harvested, fixed, and sectioned for immunohistochemical analysis to determine β-cell mass, the number of islet-like cell clusters, and the number of PDX-1-positive ductal cells.[5]

-

Transdifferentiation of Other Pancreatic Cell Types

Current research has primarily focused on the differentiation of pancreatic progenitor cells and the transdifferentiation of acinar cells into β-cells. While the transdifferentiation of other endocrine cells, such as α-cells, into β-cells is an active area of investigation in diabetes research, there is currently no direct evidence to suggest that this compound specifically induces this α- to β-cell conversion. The established mechanism of this compound action points towards the stimulation of a progenitor cell population.

Conclusion and Future Directions

This compound has demonstrated significant potential as a small molecule inducer of pancreatic β-cell differentiation. Its ability to activate the p38 MAPK/Ngn3 pathway offers a clear mechanism of action, and its efficacy in both in vitro and in vivo models makes it a valuable tool for diabetes research and a potential candidate for therapeutic development. Future research should focus on optimizing delivery methods, further elucidating its downstream targets, and evaluating its long-term efficacy and safety in larger animal models. The potential for combination therapies with other regenerative agents also warrants investigation.

References

- 1. This compound: a novel differentiation inducer for pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antidiabetic effect of orally administered this compound-containing plant extract on streptozotocin-treated and Goto-Kakizaki rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Promotion of beta-cell differentiation by the alkaloid this compound in porcine pancreatic endocrine cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Promotion of beta-cell differentiation by this compound in fetal and neonatal rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. researchgate.net [researchgate.net]

Unraveling the Molecular Interactions of Conophylline: A Technical Guide to ARL6ip1 and Beyond

For Immediate Release

Nagakute, Aichi, Japan – This technical whitepaper provides an in-depth analysis of the molecular targets of conophylline, a Vinca alkaloid derived from the leaves of Ervatamia microphylla. With demonstrated anticancer properties, this compound presents a promising avenue for novel therapeutic strategies. This document, intended for researchers, scientists, and drug development professionals, consolidates current knowledge on this compound's mechanism of action, with a particular focus on its direct interaction with the ADP-ribosylation factor-like GTPase 6 interacting protein 1 (ARL6ip1).

Executive Summary

This compound has emerged as a compound of significant interest due to its multifaceted anticancer activities. These include the direct induction of morphological changes in cancer cells and the indirect modulation of the tumor microenvironment. A pivotal discovery in understanding its mechanism was the identification of ARL6ip1 as a direct binding partner.[1] This interaction appears central to this compound's ability to influence cellular processes such as differentiation, apoptosis, and signaling pathways critical to cancer progression. This guide will detail the known molecular interactions, summarize the quantitative data available in the public domain, provide representative experimental protocols for studying such interactions, and visualize the key signaling pathways involved.

The Direct Molecular Target: ARL6ip1

The primary molecular target of this compound was identified as ADP-ribosylation factor-like protein 6-interacting protein 1 (ARL6ip1).[1] This discovery was made using a chemical fishing probe, specifically this compound-linked latex nanobeads, to isolate binding partners from cell lysates.[1] ARL6ip1 is an integral membrane protein located in the endoplasmic reticulum (ER) and is involved in the formation and stabilization of ER tubules, protein transport, and the negative regulation of apoptosis.[1]

Subsequent studies have delved into the specifics of this interaction, identifying the essential binding region for this compound within the ARL6ip1 protein through deletion mutation analysis. This work confirmed that this compound directly interacts with ARL6ip1, which is a three-spanning transmembrane protein.

Quantitative Data on this compound's Activity

While the direct binding of this compound to ARL6ip1 has been established, quantitative data regarding the binding affinity (e.g., dissociation constant, Kd) is not currently available in peer-reviewed literature. However, data on the effective concentrations of this compound for various cellular effects have been published.

| Parameter | Cell Line / Model | Value | Observed Effect | Reference |

| Effective Concentration | K-Ras-NRK cells | 0.1–0.3 µg/mL | Inhibition of cell growth | (Umezawa et al., as cited in Begell House) |

| Effective Concentration | AR42J cells | 100 ng/mL | Induction of differentiation to endocrine cells | (TargetMol) |

| In Vivo Efficacy | Mouse xenograft model | Not Specified | Reduction of desmoplasia in pancreatic tumors | (Ishii et al., 2019) |

| In Vivo Efficacy | TAA-induced liver fibrosis in rats | 0.9 mg/kg (p.o. daily) | Attenuation of liver fibrosis | (TargetMol) |

Note: This table summarizes available quantitative data on the biological effects of this compound. Direct binding affinity data for the this compound-ARL6ip1 interaction is not publicly available at the time of this publication.

Downstream Signaling and Cellular Effects

This compound's interaction with ARL6ip1 and other potential targets initiates a cascade of downstream events, impacting multiple signaling pathways crucial in oncology.

Inhibition of the TGF-β Signaling Pathway

This compound has been shown to inhibit the signaling of Transforming Growth Factor-β (TGF-β), a key pathway involved in cell growth, differentiation, and fibrosis.[2][3] Interestingly, this compound does not block the nuclear translocation of Smad2, a central mediator of TGF-β signaling.[3] Instead, it upregulates the expression of c-Jun.[3] Increased c-Jun enhances the interaction between the Smad2 complex and the corepressor TGIF, while simultaneously reducing the interaction between the Smad2 complex and the coactivator p300, ultimately suppressing TGF-β-induced transcriptional activity.[3]

Modulation of the Tumor Microenvironment

A significant aspect of this compound's anticancer activity is its ability to modulate the tumor microenvironment, particularly by targeting cancer-associated fibroblasts (CAFs). CAFs are known to promote cancer progression by secreting various cytokines and growth factors.[4][5] this compound suppresses the activity and proliferation of CAFs, thereby inhibiting their cancer-promoting effects.[4][5] It achieves this by significantly reducing the secretion of key cytokines such as Interleukin-6 (IL-6), IL-8, CCL2, and CXCL12 by the CAFs.[5] This leads to a reduction in cancer cell proliferation, invasion, and desmoplasia.[4][5]

Experimental Protocols

Detailed experimental protocols for the identification and characterization of this compound's targets are not fully available. However, this section provides representative methodologies based on standard laboratory practices for the key experiments cited in the literature.

Affinity Purification of this compound-Binding Proteins

This protocol describes a general workflow for identifying protein targets of a small molecule using affinity purification.

Protocol Steps:

-

Preparation of Affinity Beads: this compound is chemically conjugated to latex or magnetic nanobeads. A linker arm is often used to ensure the binding site of this compound remains accessible. Control beads (without this compound) are also prepared.

-

Cell Lysis: Target cells (e.g., pancreatic cell lines) are cultured and harvested. The cells are lysed in a non-denaturing buffer containing protease and phosphatase inhibitors to extract total protein.

-

Incubation: The cell lysate is incubated with the this compound-conjugated beads (and control beads in a separate reaction) for several hours at 4°C with gentle rotation to allow for binding.

-

Washing: The beads are washed multiple times with lysis buffer to remove proteins that are non-specifically bound to the beads.

-

Elution: The specifically bound proteins are eluted from the beads. This can be achieved by changing the pH, increasing the salt concentration, or by competitive elution with an excess of free this compound.

-

Protein Separation and Identification: The eluted proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Protein bands that appear in the this compound-bead eluate but not in the control eluate are excised and identified using mass spectrometry.

Validation by Western Blot

This protocol is used to confirm the presence of a specific protein (e.g., ARL6ip1) in the eluate from the affinity purification experiment.

-

Sample Preparation: Eluted samples from the affinity purification are mixed with Laemmli sample buffer and boiled for 5-10 minutes.

-

Gel Electrophoresis: The protein samples are loaded onto an SDS-PAGE gel and separated by size.

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-ARL6ip1) overnight at 4°C.

-

Secondary Antibody Incubation: After washing the membrane with TBST, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: The membrane is washed again and then incubated with a chemiluminescent substrate. The signal is detected using an imaging system. The presence of a band at the correct molecular weight for ARL6ip1 confirms its interaction with this compound.

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent through its direct interaction with ARL6ip1 and its subsequent modulation of critical signaling pathways like TGF-β and the tumor microenvironment. The identification of ARL6ip1 as a primary target provides a solid foundation for understanding its mechanism of action.

Future research should focus on several key areas. Firstly, the precise quantification of the this compound-ARL6ip1 binding affinity is essential for drug development and optimization. Secondly, a more comprehensive elucidation of the downstream signaling cascade following this interaction will be crucial. Finally, further in vivo studies are necessary to validate the therapeutic potential of this compound and to develop it as a viable clinical candidate, potentially in combination with existing chemotherapies. This technical guide serves as a comprehensive resource to facilitate these future research endeavors.

References

- 1. Determination of topological structure of ARL6ip1 in cells: identification of the essential binding region of ARL6ip1 for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. origene.com [origene.com]

- 5. Affinity Purification of Multi Functional Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Conophylline's Engagement with Glutathione Peroxidase 4 (GPX4): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conophylline, a vinca alkaloid derived from the Tabernaemontana divaricata plant, has been identified as a novel binding partner of Glutathione Peroxidase 4 (GPX4), a critical enzyme in the regulation of ferroptosis and cellular antioxidant defense. This technical guide provides an in-depth analysis of the this compound-GPX4 interaction, summarizing the core findings, quantitative data, and the experimental methodologies used to elucidate this molecular engagement. Furthermore, it details the downstream signaling consequences of this interaction, namely the induction of autophagy through the accumulation of lipid reactive oxygen species (ROS). This document is intended to serve as a comprehensive resource for researchers in pharmacology, cell biology, and drug development exploring the therapeutic potential of targeting GPX4.

Introduction to this compound and GPX4

This compound is a natural vinca alkaloid that has been investigated for various biological activities.[1][2] Unlike other well-known vinca alkaloids that primarily target tubulin, this compound's mechanism of action has been a subject of ongoing research. Recent studies have revealed a novel and specific interaction with Glutathione Peroxidase 4 (GPX4).[1][2]

GPX4 is a unique, monomeric, selenium-containing enzyme that plays a central role in cellular defense against oxidative damage by reducing phospholipid hydroperoxides within biological membranes.[1][3] This function is crucial for preventing the iron-dependent form of regulated cell death known as ferroptosis.[4] Inhibition of GPX4 leads to an accumulation of lipid peroxides, culminating in oxidative stress and cell death, and has emerged as a promising strategy in cancer therapy.[4] The discovery of this compound as a GPX4-binding protein opens new avenues for understanding its biological effects and potential therapeutic applications.[1]

The this compound-GPX4 Interaction: Experimental Evidence

The direct binding of this compound to GPX4 was identified and validated using thermal proteome profiling (TPP), a powerful technique for target deconvolution of small molecules.[1][2] TPP is a large-scale implementation of the Cellular Thermal Shift Assay (CETSA), which relies on the principle that the thermal stability of a protein is altered upon ligand binding.[4][5][6]

Quantitative Data Summary

The interaction between this compound and GPX4 was characterized by a dose-dependent decrease in the thermal stability of GPX4. While specific binding affinity constants such as Kd or IC50 values have not been reported in the reviewed literature, the thermal shift data provides robust quantitative evidence of direct engagement in a cellular context.

| Parameter | Method | Cell Line | Concentration of this compound | Observed Effect on GPX4 | Reference |

| Thermal Stability | Thermal Proteome Profiling (TPP) / CETSA | U-2 OS | 100 µM | Decreased thermal stability | [1] |

| Dose-Dependent Thermal Shift | Isothermal Dose-Response CETSA | U-2 OS | 0.1 - 100 µM | Dose-dependent decrease in thermal stability | [1] |

| Lipid ROS Accumulation | Flow Cytometry (BODIPY 581/591 C11) | U-2 OS | 10 - 100 µM | Dose-dependent increase in lipid ROS | [1] |

Signaling Pathways Modulated by this compound

The binding of this compound to GPX4 inhibits its enzymatic activity, leading to a cascade of downstream cellular events. The primary consequence is the accumulation of lipid reactive oxygen species (ROS), which in turn triggers autophagy.[1][2] This mTOR-independent autophagy induction is a key mechanistic outcome of the this compound-GPX4 interaction.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the this compound-GPX4 interaction.

Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA)

This method is used to identify the direct binding of this compound to GPX4 in a cellular context.[1][4][5][6]

Objective: To determine the effect of this compound on the thermal stability of the proteome, with a focus on GPX4.

Materials:

-

U-2 OS cells

-

This compound solution (in DMSO)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Protease inhibitor cocktail

-

Equipment for cell lysis (e.g., sonicator)

-

Temperature-controlled thermal cycler or heating blocks

-

Ultracentrifuge

-

Equipment for protein quantification (e.g., BCA assay)

-

Materials for SDS-PAGE and Western blotting or mass spectrometry

Procedure:

-

Cell Culture and Treatment:

-

Culture U-2 OS cells to approximately 80% confluency.

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellet in PBS containing protease inhibitors.

-

Divide the cell suspension into two main aliquots: one for treatment with this compound (e.g., 100 µM) and one for the vehicle control (DMSO).

-

Incubate the samples for a defined period (e.g., 60 minutes) at room temperature.

-

-

Heat Treatment:

-

Aliquot the this compound-treated and vehicle-treated cell suspensions into separate PCR tubes for each temperature point.

-

Heat the aliquots to a range of temperatures (e.g., 40°C to 67°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

-

Include an unheated control sample for each condition.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Separate the soluble protein fraction from the precipitated protein by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

-

-

Protein Quantification and Analysis:

-

Carefully collect the supernatant containing the soluble proteins.

-

Determine the protein concentration of each sample.

-

Analyze the samples by SDS-PAGE followed by Western blotting with an anti-GPX4 antibody to specifically assess GPX4 stability.

-

For proteome-wide analysis, the samples are processed for mass spectrometry (e.g., tryptic digestion, TMT labeling, and LC-MS/MS analysis).

-

-

Data Analysis:

-

For Western blot analysis, quantify the band intensities at each temperature point and normalize to the unheated control.

-

For mass spectrometry data, generate melting curves for each identified protein by plotting the relative amount of soluble protein as a function of temperature.

-

A shift in the melting curve of GPX4 in the this compound-treated samples compared to the vehicle control indicates a direct interaction.

-

Drug Affinity Responsive Target Stability (DARTS)

DARTS is an alternative method to identify protein targets of small molecules based on the principle that ligand binding can protect a protein from proteolysis.[7][8][9]

Objective: To confirm the interaction between this compound and GPX4 by assessing this compound's ability to protect GPX4 from protease digestion.

Materials:

-

Cell lysate from a relevant cell line

-

This compound solution (in DMSO)

-

DMSO (vehicle control)

-

A suitable protease (e.g., pronase, thermolysin)

-

Protease stop solution

-

Materials for SDS-PAGE and Western blotting

Procedure:

-

Lysate Preparation:

-

Prepare a total protein lysate from the chosen cell line.

-

Determine the protein concentration of the lysate.

-

-

Drug Incubation:

-

Aliquot the cell lysate.

-

Add this compound to the treatment samples to the desired final concentration.

-

Add an equivalent volume of DMSO to the control samples.

-

Incubate the samples at room temperature to allow for binding.

-

-

Protease Digestion:

-

Add the protease to both the this compound-treated and control samples. The concentration of the protease should be optimized to achieve partial digestion in the control sample.

-

Incubate for a defined period at room temperature.

-

-

Stopping the Reaction:

-

Stop the digestion by adding a protease inhibitor cocktail or by heat inactivation, followed by the addition of SDS-PAGE loading buffer.

-

-

Analysis:

-

Separate the digested protein samples by SDS-PAGE.

-

Perform a Western blot using an anti-GPX4 antibody.

-

-

Data Interpretation:

-

A stronger band for GPX4 in the this compound-treated lane compared to the control lane indicates that this compound binding protected GPX4 from proteolytic degradation.

-

Conclusion and Future Directions

The identification of GPX4 as a direct binding target of this compound provides a significant advancement in understanding the molecular mechanisms of this natural product.[1][2] The inhibition of GPX4 by this compound, leading to lipid ROS accumulation and subsequent mTOR-independent autophagy, presents a novel pathway that can be exploited for therapeutic purposes. This is particularly relevant in diseases where ferroptosis and autophagy are key pathological features, such as cancer and neurodegenerative disorders.

Future research should focus on several key areas:

-

Quantitative Binding Affinity: Determining the precise binding kinetics and affinity (e.g., Kd, kon, koff) of the this compound-GPX4 interaction will be crucial for understanding its potency and for guiding any potential drug development efforts.

-

Structural Studies: Elucidating the co-crystal structure of this compound bound to GPX4 would provide invaluable insights into the specific binding site and the mechanism of inhibition.

-

In Vivo Efficacy: Translating the in vitro findings to in vivo models is essential to evaluate the therapeutic potential of this compound as a GPX4 modulator in disease contexts.

-

Selectivity Profiling: A comprehensive assessment of this compound's selectivity for GPX4 over other cellular targets will be important for predicting potential off-target effects.

References

- 1. Thermal Proteome Profiling Reveals Glutathione Peroxidase 4 as the Target of the Autophagy Inducer this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermal Proteome Profiling Reveals Glutathione Peroxidase 4 as the Target of the Autophagy Inducer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermal Shift Assay in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. annualreviews.org [annualreviews.org]

- 6. CETSA [cetsa.org]

- 7. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]

- 9. Workflow and Application of Drug Affinity Responsive Target Stability - Creative Proteomics [creative-proteomics.com]

Conophylline: A Technical Guide to its Inhibition of TGF-β Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the molecular mechanism by which conophylline, a vinca alkaloid, inhibits the Transforming Growth Factor-β (TGF-β) signaling pathway. This compound presents a unique, indirect mechanism of action by upregulating the expression of the transcription factor c-Jun. This guide details the downstream consequences of c-Jun induction, including the modulation of Smad2 transcriptional co-factor interactions, leading to the attenuation of TGF-β-responsive gene expression. We present available quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows to support further research and drug development efforts targeting the TGF-β cascade.

Introduction to TGF-β Signaling

The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. Dysregulation of this pathway is implicated in a wide range of pathologies, from fibrotic diseases to cancer.

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to a type II serine/threonine kinase receptor (TβRII) on the cell surface. This binding event recruits and activates a type I receptor (TβRI), which in turn phosphorylates downstream effector proteins, primarily Smad2 and Smad3. Once phosphorylated, these receptor-regulated Smads (R-Smads) form a complex with Smad4. This Smad complex then translocates to the nucleus, where it acts as a transcription factor, binding to Smad-binding elements (SBEs) in the promoters of target genes and recruiting co-activators, such as p300/CBP, to initiate gene transcription.

This compound's Mechanism of Action in TGF-β Signaling Inhibition

This compound, a vinca alkaloid, has been identified as an inhibitor of TGF-β-induced cellular responses, including apoptosis and promoter activity.[1][2] Notably, this compound does not directly inhibit the TGF-β receptors or the nuclear translocation of Smad2.[1][2] Instead, its inhibitory effect is mediated through the upregulation of c-Jun expression.[1][2]

The increased levels of c-Jun protein interfere with the transcriptional activity of the Smad2 complex. Specifically, this compound has been shown to attenuate the interaction between the Smad2 complex and the transcriptional co-activator p300.[1][2] Concurrently, it enhances the association of the Smad2 complex with the co-repressor TGIF (TG-interacting factor).[1][2] This shift in co-factor binding from an activator (p300) to a repressor (TGIF) leads to the suppression of TGF-β-induced gene expression.[1][2]

Signaling Pathway Diagram

Quantitative Data

The following tables summarize the quantitative effects of this compound on various aspects of the TGF-β signaling pathway as reported in the literature.

Table 1: Effect of this compound on TGF-β-Induced Apoptosis in Rat Hepatoma Cells

| Treatment | Apoptotic Cells (%) |

| Control | < 5 |

| TGF-β (1 ng/mL) | 30 |

| TGF-β (1 ng/mL) + this compound (10 µg/mL) | < 10 |

Data are estimations derived from graphical representations in Atsumi et al. (2003).[1][2]

Table 2: Dose-Dependent Inhibition of TGF-β-Induced Promoter Activity by this compound in Mv1Lu Mink Lung Epithelial Cells

| This compound Concentration (µg/mL) | Inhibition of Luciferase Activity (%) |

| 0.1 | ~10 |

| 1 | ~50 |

| 10 | ~80 |

Data are estimations derived from graphical representations in Atsumi et al. (2003) using a TGF-β responsive luciferase reporter.[1][2]

Table 3: Effect of this compound on c-Jun Protein Expression

| Treatment (24h) | Relative c-Jun Protein Level (Fold Change) |

| Control | 1.0 |

| This compound (10 µg/mL) | ~3-4 |

Data are estimations derived from Western blot densitometry in Atsumi et al. (2003).[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the role of this compound in inhibiting TGF-β signaling.

Cell Culture and Treatment

-

Cell Lines:

-

Mv1Lu (mink lung epithelial cells) for luciferase reporter assays.

-

RL-34 (rat hepatoma cells) for apoptosis assays.

-

-

Culture Conditions:

-

Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Treatment:

-

For experiments, seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates).

-

Allow cells to adhere and reach 70-80% confluency.

-

Pre-treat cells with desired concentrations of this compound for a specified time (e.g., 24 hours) before stimulating with recombinant human TGF-β1 (e.g., 1 ng/mL) for the indicated duration.

-

TGF-β Responsive Luciferase Reporter Assay

This assay quantifies the transcriptional activity of the Smad complex in response to TGF-β and the inhibitory effect of this compound.

-

Transfection:

-

Co-transfect Mv1Lu cells with a TGF-β-responsive firefly luciferase reporter plasmid (e.g., p3TP-Lux) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

-

Use a suitable transfection reagent according to the manufacturer's protocol.

-

-

Treatment:

-

After 24 hours of transfection, pre-treat the cells with varying concentrations of this compound for 24 hours.

-

Stimulate the cells with TGF-β1 (1 ng/mL) for 16-24 hours.

-

-

Lysis and Luciferase Measurement:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Express the results as relative luciferase units (RLU) or as a percentage of the activity in TGF-β-stimulated cells without this compound.

-

Co-Immunoprecipitation (Co-IP) and Western Blotting

This procedure is used to assess the interaction between the Smad2 complex and its co-factors, p300 and TGIF.

-

Cell Lysis:

-

Treat cells as described in section 4.1.

-

Wash cells with ice-cold PBS and lyse in a suitable IP lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Immunoprecipitation:

-

Incubate the cell lysates with an antibody against Smad2 overnight at 4°C with gentle rotation.

-

Add Protein A/G-agarose or magnetic beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with IP lysis buffer to remove non-specific binding.

-

-

Elution and Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Probe the membrane with primary antibodies against Smad2, p300, and TGIF.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Experimental Workflow Diagram

Summary and Future Directions

This compound inhibits TGF-β signaling through a novel, indirect mechanism involving the upregulation of c-Jun. This leads to a shift in the balance of Smad2 co-factor interactions, favoring the repressive TGIF over the activating p300, thereby downregulating TGF-β target gene expression.

This unique mechanism of action presents an interesting avenue for the development of therapeutic agents that can modulate TGF-β signaling without directly targeting the receptor kinases. Future research should focus on:

-

Elucidating the precise molecular mechanism by which this compound upregulates c-Jun expression.

-

Conducting in-depth structure-activity relationship (SAR) studies to identify more potent and specific analogs of this compound.

-

Evaluating the efficacy of this compound in in vivo models of diseases driven by aberrant TGF-β signaling, such as fibrosis and cancer.

This technical guide provides a foundational understanding of this compound's role in TGF-β signaling and offers detailed protocols to facilitate further investigation into its therapeutic potential.

References

Conophylline: A Vinca Alkaloid with Potent Anti-Fibrotic Properties

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. The quest for effective anti-fibrotic therapies remains a significant challenge in modern medicine. Conophylline, a vinca alkaloid isolated from the leaves of Ervatamia microphylla, has emerged as a promising therapeutic candidate with potent anti-fibrotic activities.[1] This technical guide provides a comprehensive overview of the anti-fibrotic properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols to facilitate further research and development in this area.

Mechanism of Action: A Multi-Pronged Attack on Fibrotic Pathways

This compound exerts its anti-fibrotic effects by modulating several key signaling pathways implicated in the pathogenesis of fibrosis. The primary mechanism involves the intricate regulation of the Transforming Growth Factor-β (TGF-β) signaling cascade, a central driver of fibrogenesis.[2][3] Additionally, this compound has been shown to influence other critical pathways, including the Extracellular signal-regulated kinase 1/2 (ERK1/2) and the Bone Morphogenetic Protein 4 (BMP4)/c-Jun N-terminal kinase (JNK) pathways.[4][5]

Inhibition of the TGF-β/Smad Pathway